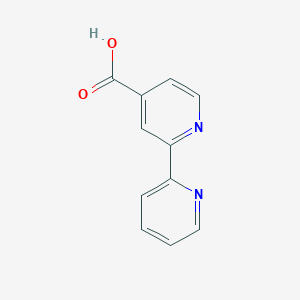![molecular formula C25H52N2O3 B159664 10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate CAS No. 129480-26-8](/img/structure/B159664.png)
10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate, commonly known as BCMH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCMH is a lipophilic compound that has a long hydrocarbon chain, making it ideal for use in biological research.
Mechanism Of Action
The mechanism of action of BCMH is not fully understood, but it is believed to interact with cell membranes and alter their properties. BCMH has been shown to increase the fluidity of cell membranes, which can affect various cellular processes. Additionally, BCMH has been shown to interact with proteins and alter their function, further affecting cellular processes.
Biochemical And Physiological Effects
BCMH has been shown to have various biochemical and physiological effects, including its ability to alter cell membrane properties, affect protein function, and modulate cellular processes. BCMH has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory conditions.
Advantages And Limitations For Lab Experiments
One of the main advantages of using BCMH in lab experiments is its ability to encapsulate hydrophilic drugs and deliver them efficiently to target cells. Additionally, BCMH has a long hydrocarbon chain, making it ideal for use in biological research. However, the synthesis of BCMH is a complex process that requires careful handling and expertise, and its mechanism of action is not fully understood, which can limit its use in certain experiments.
Future Directions
There are numerous future directions for research on BCMH, including its use in drug delivery systems, gene therapy, and bioimaging. Additionally, further research is needed to fully understand the mechanism of action of BCMH and its potential applications in various fields. Furthermore, the development of new synthesis methods for BCMH could lead to the production of more efficient and cost-effective compounds.
Synthesis Methods
The synthesis of BCMH involves the reaction of butylamine, propylamine, and methylamine with hexadecanoyl chloride to produce the intermediate product, N-butyl-N-methyl-N-propylhexadecan-7-amine. This intermediate product is then reacted with carbon dioxide to form the final product, BCMH. The synthesis of BCMH is a complex process that requires careful handling and expertise.
Scientific Research Applications
BCMH has numerous scientific research applications, including its use in drug delivery systems, gene therapy, and bioimaging. BCMH is a hydrophobic molecule that can be used to encapsulate hydrophilic drugs, allowing for their efficient delivery to target cells. BCMH has also been used in gene therapy as a carrier for therapeutic genes, allowing for their targeted delivery to specific cells. Furthermore, BCMH has been used in bioimaging to visualize biological structures and processes.
properties
CAS RN |
129480-26-8 |
|---|---|
Product Name |
10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate |
Molecular Formula |
C25H52N2O3 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
10-[butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate |
InChI |
InChI=1S/C25H52N2O3/c1-6-10-13-15-17-23(27(22-12-8-3)26(5)21-9-4)19-20-24(30-25(28)29)18-16-14-11-7-2/h23-24H,6-22H2,1-5H3,(H,28,29) |
InChI Key |
VXIXUESAKLOYKH-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCC(CCCCCC)OC(=O)O)N(CCCC)N(C)CCC |
Canonical SMILES |
CCCCCCC(CCC(CCCCCC)OC(=O)O)N(CCCC)N(C)CCC |
synonyms |
is-N,N-dibutylamino-butylene carbonate ITF 258 ITF-258 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



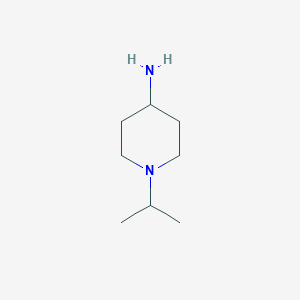
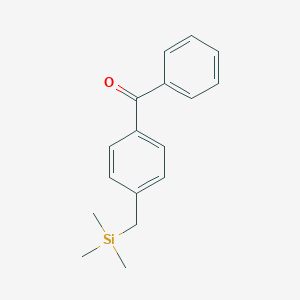
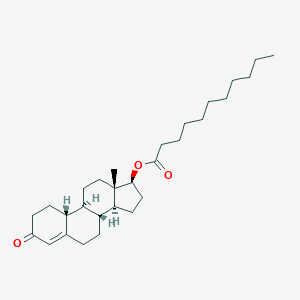
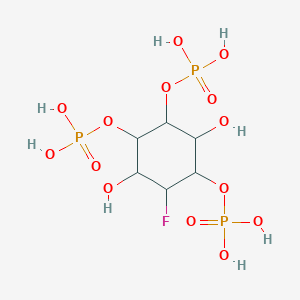
![4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium](/img/structure/B159595.png)
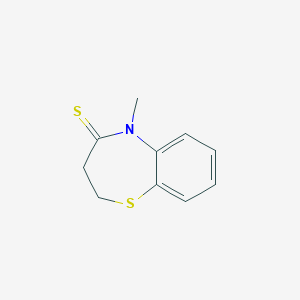
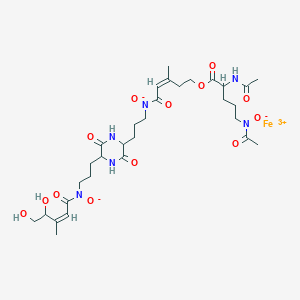
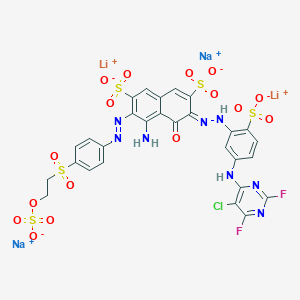

![Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B159603.png)
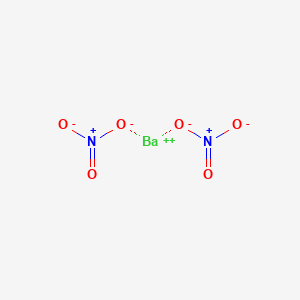
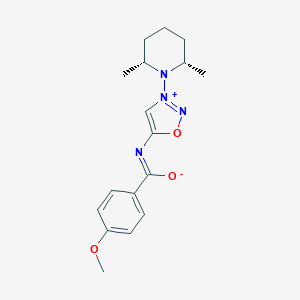
![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)
